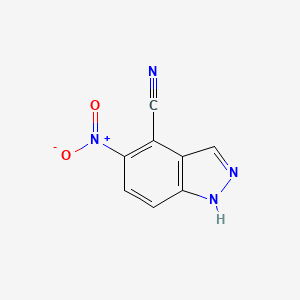

4-Cyano-5-nitro 1H-indazole

Descripción general

Descripción

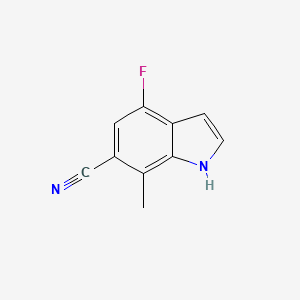

4-Cyano-5-nitro 1H-indazole is a chemical compound with the molecular formula C7H5N3O2 . It is a derivative of indazole, a heterocyclic compound that is structurally characterized by a pyrazole fused to a benzene .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For instance, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide valuable information about the structure of the compound .Aplicaciones Científicas De Investigación

Heterocycle Synthesis and Chemical Biology

Indazoles, particularly 1H-indazole, are notable for their performance in biologically relevant applications such as chemical biology and medicinal chemistry. The Davis-Beirut reaction (DBR) is highlighted for its synthetic utility in constructing 2H-indazoles and their derivatives, showcasing diverse products like indazolones and thiazolo-indazoles. These products are synthesized under alkaline conditions or mild photochemical conditions, indicating the versatility of indazoles in chemical synthesis and their potential in various biological applications (Zhu, Haddadin, & Kurth, 2019).

Development of Green Dyes

1-alkyl-5-nitro-1H-indazole, a derivative of 4-Cyano-5-nitro 1H-indazole, has been used in the synthesis of heterocyclic green dyes. These dyes exhibit deep green color due to intramolecular charge transfer (ICT) states, and their properties have been studied through solvent effects, DFT calculations, and cyclic voltammetry analysis. This indicates the role of this compound derivatives in the development of materials with specific optical properties (Pordel, Beyramabadi, & Mohammadinejad, 2014).

Energetic Material Synthesis

Derivatives of this compound have been used in synthesizing energetic materials. Trinitromethyl-substituted triazoles, derived from 5-nitro-1H-indazole, form a new class of high-density energetic materials. These compounds showcase properties like high density, moderate to good thermal stability, and excellent detonation properties, making them candidates for various applications, including explosives (Thottempudi & Shreeve, 2011).

Corrosion Inhibition

Indazoles have been studied for their role in corrosion inhibition of metals. The heterocyclic diazoles like indazole have shown potential as corrosion inhibitors, demonstrating increased charge-transfer resistance and decreased corrosion current, making them useful in protecting metals in corrosive environments (Babić-Samardžija et al., 2005).

Molecular Structure Analysis

The molecular structures of this compound derivatives have been characterized, providing insights into their crystal lattice formations, hydrogen bonding, and π-Stacking interactions. This structural information is crucial for understanding the material properties and potential applications in various fields (Gzella & Wrzeciono, 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

5-nitro-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-6-4-10-11-7(6)1-2-8(5)12(13)14/h1-2,4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZQXYFYQUGBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

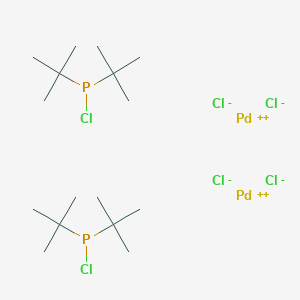

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

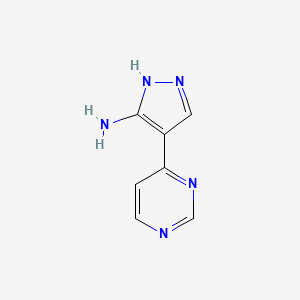

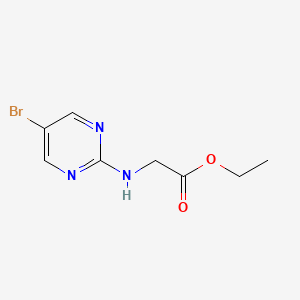

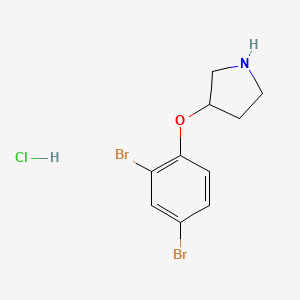

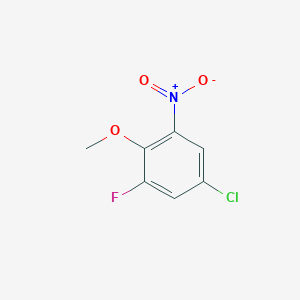

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)